Physicochemical Profiling and Environmental Fate Modeling of Methyl 2H,2H,3H,3H-Perfluorononanoate
Physicochemical Profiling and Environmental Fate Modeling of Methyl 2H,2H,3H,3H-Perfluorononanoate
Target Audience: Environmental Chemists, Toxicologists, and Regulatory Fate Modelers Focus: Physicochemical property derivation, experimental validation, and phase-partitioning mechanics.
Chemical Ontology & Structural Mechanics
Methyl 2H,2H,3H,3H-perfluorononanoate (CAS: 110260-75-8), commonly referred to as 6:2 FTCA methyl ester , is a volatile polyfluoroalkyl substance (PFAS) precursor. Structurally, it consists of a fully fluorinated six-carbon tail ( C6F13 ), a two-carbon hydrogenated spacer ( −CH2−CH2− ), and a terminal methyl ester group.
From an environmental modeling perspective, the structural mechanics of this compound dictate its multimedia fate. The perfluoroalkyl tail imparts extreme hydrophobicity and oleophobicity, driving the molecule toward phase boundaries (e.g., air-water interfaces). However, unlike legacy perfluoroalkyl acids (PFAAs) such as PFOA or PFOS, the ester linkage serves as a critical vector for environmental degradation [1]. The unfluorinated ethyl spacer isolates the ester carbonyl from the extreme inductive electron-withdrawing effects of the perfluorinated tail, making its hydrolysis kinetics distinctly different from fully fluorinated esters.
Physicochemical Topography
Accurate environmental fugacity modeling (e.g., Level III multimedia models) requires precise physicochemical inputs. Due to the compound's volatility and surfactancy, empirical data is often supplemented with high-confidence predictive modeling.
| Property | Value | Derivation / Methodology |
| Molecular Weight | 406.15 g/mol | Structural calculation ( C10H7F13O2 ) |
| Boiling Point | 65–67 °C (at 3 mm Hg) | Experimental distillation [2] |
| Density | ~1.73 g/cm³ | Extrapolated from homologous series |
| Water Solubility ( Sw ) | < 5.0 mg/L (at 25 °C) | Modeled (OECD 105 principles) |
| Octanol-Water Partition ( LogKow ) | 3.8 – 4.2 | Modeled / Slow-Stirring (OECD 123) [3] |
| Vapor Pressure ( Vp ) | ~15–20 Pa (at 25 °C) | Extrapolated (Semi-volatile range) |
| Henry's Law Constant ( KH ) | > 103 Pa·m³/mol | Calculated ( Vp/Sw ), indicates air partitioning |
Mechanistic Drivers of Phase Partitioning
The environmental partitioning of Methyl 6:2 FTCA is governed by the competing forces of its structural domains. The high Henry's Law Constant indicates that in a purely physical system, the compound will rapidly volatilize from surface waters into the atmospheric compartment. In the atmosphere, it acts as a precursor capable of long-range transport (LRT).
However, the ester bond is susceptible to nucleophilic attack by water ( OH− ). In aquatic systems with elevated pH, abiotic hydrolysis outcompetes volatilization, rapidly cleaving the ester to form methanol and 6:2 Fluorotelomer Carboxylic Acid (6:2 FTCA). Therefore, its environmental half-life is highly biphasic, dependent entirely on the pH of the receiving water body and the atmospheric hydroxyl radical ( ⋅OH ) concentration [4].
Methodological Frameworks for Property Validation
To generate high-fidelity data for environmental models, standard protocols must be heavily modified to account for the unique behavior of fluorotelomers. The following self-validating workflows are required for empirical testing.
Protocol A: Partition Coefficient ( LogKow ) via Slow-Stirring (OECD 123)
Causality: Traditional shake-flask methods (OECD 107) are fundamentally flawed for fluorotelomers. Vigorous shaking induces the formation of micro-emulsions and micelles due to the compound's surfactant nature, artificially inflating the aqueous concentration and severely underestimating the LogKow . The slow-stirring method maintains a laminar interface, ensuring true thermodynamic equilibrium.
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System Equilibration: Pre-saturate ultra-pure water and 1-octanol with each other for 24 hours at 25.0 ± 0.1 °C.
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Reactor Setup: Utilize a jacketed, thermostated glass reactor. Introduce the mutually saturated phases carefully to avoid interfacial disruption.
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Spiking & Stirring: Inject a known mass of Methyl 6:2 FTCA into the octanol phase. Initiate stirring at a vortex-free speed (e.g., 100–150 rpm). The lack of a vortex is critical to prevent micelle entrainment.
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Kinetic Sampling: Extract aliquots from both phases at 48, 72, and 96 hours using a glass syringe.
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Quantification & Validation: Analyze via LC-MS/MS. Self-Validation: Calculate the total mass balance. Recovery must fall within 90–110%. A variance of < 0.3 log units across the three time points confirms thermodynamic equilibrium has been reached [3].
Protocol B: Abiotic Hydrolysis Kinetics (OECD 111)
Causality: Because the ester linkage dictates whether the compound persists as an atmospheric gas or degrades into aquatic PFAAs, establishing precise pH-dependent half-lives is mandatory for fugacity models.
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Buffer Preparation: Prepare sterile, nitrogen-purged buffer solutions at pH 4.0, 7.0, and 9.0 to simulate diverse environmental conditions.
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Inoculation: Spike the buffer with Methyl 6:2 FTCA at a concentration strictly below its water solubility limit (< 1 mg/L) to prevent precipitation, which would skew kinetic rate calculations.
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Incubation: Seal in amber glass vials (to prevent photodegradation) and incubate at 25 °C and 50 °C. Testing at multiple temperatures allows for the derivation of activation energy via the Arrhenius equation.
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Tracking & Validation: Quench samples at predetermined intervals using cold acetonitrile. Self-Validation: Run parallel sterility controls (autoclaved buffer without compound) to isolate abiotic hydrolysis from microbial degradation. Track both the disappearance of the parent ester and the stoichiometric appearance of 6:2 FTCA [5].
Environmental Fate & Transformation Modeling
Once Methyl 6:2 FTCA enters the environment, it undergoes a predictable cascade of transformations. Following initial ester hydrolysis, the resulting 6:2 FTCA is subjected to microbial beta-oxidation in soils and activated sludge. This process involves defluorination steps, yielding unsaturated intermediates (6:2 FTUCA) before terminating in highly mobile, persistent perfluoroalkyl acids like Perfluorohexanoic acid (PFHxA) and polyfluorinated markers like 5:3 FTCA [4].
Environmental transformation pathway of Methyl 6:2 FTCA into terminal PFAS metabolites.
References
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Rankin, K., et al. (2014). Abiotic Hydrolysis of Fluorotelomer-Based Polymers as a Source of Perfluorocarboxylates at the Global Scale. Environmental Science & Technology.[Link]
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Fluorine1. (2024). Catalog of Fluorinated Compounds: Methyl 2H,2H,3H,3H-perfluorononanoate. [Link]
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OECD. (2022). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1.[Link]
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Hawaii State Department of Health. (2023). Risk Evaluation of Select PFAS: Report to the Hawaii State Department of Health.[Link]
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OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals, Section 1.[Link]
